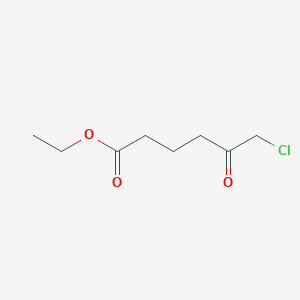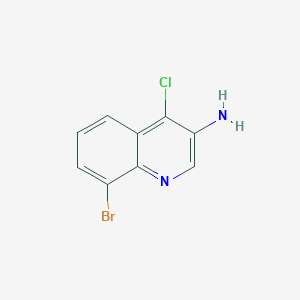
8-Bromo-4-chloroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chloroquinolin-3-amine is a quinoline derivative characterized by the presence of bromine and chlorine atoms at the 8th and 4th positions, respectively, and an amine group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinolin-3-amine typically involves multi-step organic reactions. One common method starts with the bromination of 4-chloroquinoline, followed by the introduction of the amine group at the 3rd position. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol or methanol as solvents.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyquinoline, alkoxyquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Bromo-4-chloroquinolin-3-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop drugs that can target specific pathways in diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-chloroquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it can interfere with cell division, inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-Chloroquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoquinoline:
4,8-Dichloroquinoline: Contains two chlorine atoms, which can alter its chemical behavior compared to 8-Bromo-4-chloroquinolin-3-amine.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for a broader range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C9H6BrClN2 |
|---|---|
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
8-bromo-4-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H,12H2 |
InChI-Schlüssel |
JQWULYKICDFUNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


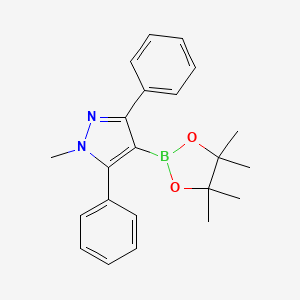
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

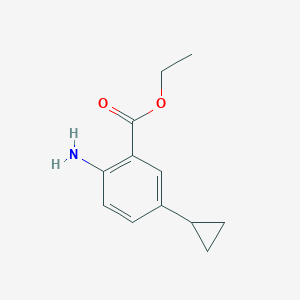

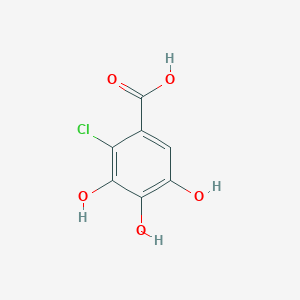


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
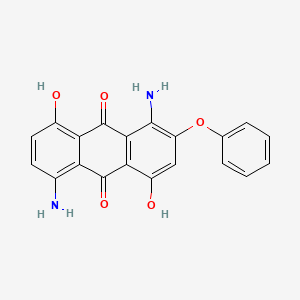
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

